molecular formula C14H17N5O2 B14567401 N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-25-6

N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14567401
CAS No.: 61310-25-6
M. Wt: 287.32 g/mol
InChI Key: VQBAEBRIFUISMD-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine and pyrimidine ring, which are connected through a urea linkage. The presence of the tert-butyl group adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of pyridine and pyrimidine derivatives with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N’-(3-oxo-1-cyclohexen-1-yl)urea
  • tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • tert-butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate

Uniqueness

N-tert-Butyl-N’-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea stands out due to its unique combination of pyridine and pyrimidine rings, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

61310-25-6

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-tert-butyl-3-[2-(1-oxidopyridin-1-ium-4-yl)pyrimidin-4-yl]urea

InChI

InChI=1S/C14H17N5O2/c1-14(2,3)18-13(20)17-11-4-7-15-12(16-11)10-5-8-19(21)9-6-10/h4-9H,1-3H3,(H2,15,16,17,18,20)

InChI Key

VQBAEBRIFUISMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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